molecular formula C12H25Cl2FN2 B1485286 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride CAS No. 2098128-91-5

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride

Cat. No. B1485286
CAS RN: 2098128-91-5
M. Wt: 287.24 g/mol
InChI Key: XCMMLIAXMLEEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . The compound you mentioned seems to be a derivative of piperazine, with a fluoro-methylcyclohexylmethyl group attached to one of the nitrogen atoms. Dihydrochloride indicates that there are two chloride ions associated with the molecule, likely making it a salt.

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzylpiperazine Derivatives Synthesis : A study focused on the synthesis of compounds related to the metabolites of a cerebral vasodilator, confirming proposed structures through synthesis of authentic compounds. This research highlights the compound's role in understanding cerebral vasodilation mechanisms (Ohtaka et al., 1989).
  • Fluorine-18 Labeling : The labeling of fluoroquinolones with fluorine-18 for pharmacokinetic measurements and visualization of bacterial infections in humans, demonstrating its potential in enhancing diagnostic imaging techniques (Langer et al., 2003).
  • Crystal Structure Analysis : X-ray analysis of a structurally related compound revealed the molecular and crystal structure, providing insights into the compound's interaction with other molecules and potential binding mechanisms (Oezbey et al., 1998).

Biological Activity and Potential Applications

  • Antimicrobial Studies : Synthesis and evaluation of amide derivatives of quinolone, including related piperazine compounds, for their antibacterial activity, showcasing its potential use in developing new antibiotics (Patel et al., 2007).
  • Potential CNS Agents : Investigation into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines for neuroleptic activity, suggesting the compound's relevance in exploring new treatments for central nervous system disorders (Hino et al., 1988).

Chemical Properties and Synthesis

  • Synthetic Routes and Docking Studies : The synthesis of piperazine-1-yl-1H-indazole derivatives, highlighting the importance of this chemical structure in medicinal chemistry and the potential for creating targeted therapies through docking studies (Balaraju et al., 2019).
  • Conformationally Restricted Compounds : Research into conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, offering a pathway to develop novel antipsychotic medications with potentially fewer side effects (Raviña et al., 2000).

properties

IUPAC Name

1-[(1-fluoro-4-methylcyclohexyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2.2ClH/c1-11-2-4-12(13,5-3-11)10-15-8-6-14-7-9-15;;/h11,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMMLIAXMLEEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 2
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 5
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 6
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.